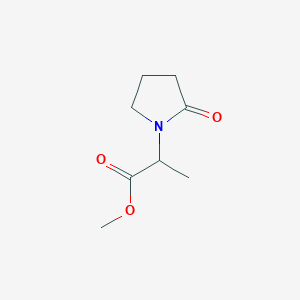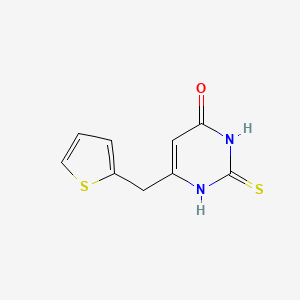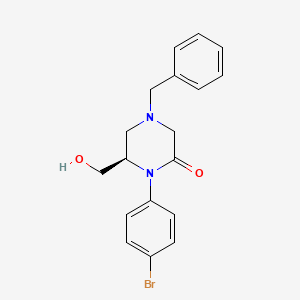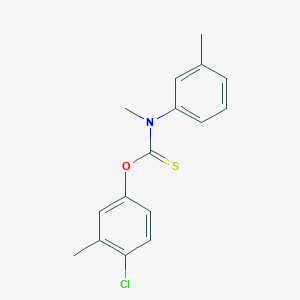
O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate is a chemical compound known for its applications in various fields, including environmental testing and industrial processes. It is characterized by its molecular formula C16H16ClNOS and a molecular weight of 305.82 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate typically involves the reaction of 4-chloro-3-methylbenzyl chloride with N-methyl-N-(3-methylphenyl)carbamothioate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate has several scientific research applications:
Chemistry: Used as a reference material in environmental testing and analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Mecanismo De Acción
The mechanism of action of O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Tolnaftate: A monothiocarbamic ester used as an antifungal agent.
O-(4-Chloro-3-methylphenyl) 1H-imidazole-1-carbothioate: An intermediate in the synthesis of O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C16H16ClNOS |
|---|---|
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
O-(4-chloro-3-methylphenyl) N-methyl-N-(3-methylphenyl)carbamothioate |
InChI |
InChI=1S/C16H16ClNOS/c1-11-5-4-6-13(9-11)18(3)16(20)19-14-7-8-15(17)12(2)10-14/h4-10H,1-3H3 |
Clave InChI |
HTAZAKQNZCHUAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC(=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)






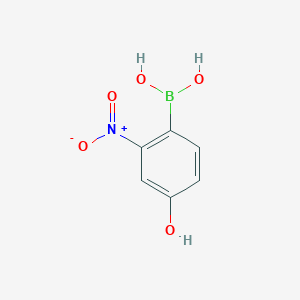
![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)
